molecular formula C14H14N3+ B11538116 1-methyl-3-(1-methyl-1H-benzimidazol-2-yl)pyridinium

1-methyl-3-(1-methyl-1H-benzimidazol-2-yl)pyridinium

Cat. No.: B11538116
M. Wt: 224.28 g/mol
InChI Key: PCSQOZWKGAOSAF-UHFFFAOYSA-N
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Description

1-METHYL-3-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PYRIDIN-1-IUM is an organic compound that features a pyridinium core substituted with a methyl group and a benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-METHYL-3-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PYRIDIN-1-IUM typically involves the following steps:

    Formation of the Benzimidazole Moiety: This can be achieved by reacting o-phenylenediamine with formic acid or other suitable formylating agents under acidic conditions.

    Alkylation: The benzimidazole is then alkylated using methyl iodide to introduce the methyl group at the nitrogen atom.

    Coupling with Pyridine: The alkylated benzimidazole is then coupled with a pyridine derivative under basic conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-METHYL-3-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PYRIDIN-1-IUM can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, especially under basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products:

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted pyridinium derivatives.

Scientific Research Applications

1-METHYL-3-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PYRIDIN-1-IUM has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials and sensors.

Mechanism of Action

The mechanism by which 1-METHYL-3-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PYRIDIN-1-IUM exerts its effects involves interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the disruption of microbial cell membranes, while its anticancer properties could be attributed to the inhibition of specific enzymes involved in cell proliferation.

Comparison with Similar Compounds

    1-METHYL-1H-BENZIMIDAZOLE: Shares the benzimidazole core but lacks the pyridinium moiety.

    3-METHYL-1H-PYRIDINIUM: Contains the pyridinium core but lacks the benzimidazole moiety.

Uniqueness: 1-METHYL-3-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PYRIDIN-1-IUM is unique due to the combination of both benzimidazole and pyridinium moieties, which imparts distinct chemical and biological properties not observed in the individual components.

Properties

Molecular Formula

C14H14N3+

Molecular Weight

224.28 g/mol

IUPAC Name

1-methyl-2-(1-methylpyridin-1-ium-3-yl)benzimidazole

InChI

InChI=1S/C14H14N3/c1-16-9-5-6-11(10-16)14-15-12-7-3-4-8-13(12)17(14)2/h3-10H,1-2H3/q+1

InChI Key

PCSQOZWKGAOSAF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=C[N+](=CC=C3)C

Origin of Product

United States

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